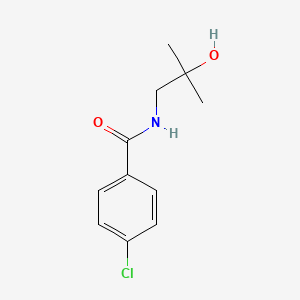![molecular formula C11H10N2O2S B5817524 4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzoic acid](/img/structure/B5817524.png)
4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a thiadiazole ring and a benzoic acid moiety. This compound has shown promising results in various scientific studies, making it an attractive subject for further research.
作用機序
The mechanism of action of 4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzoic acid varies depending on its application. In cancer treatment, this compound has shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, it has shown to inhibit the production of inflammatory cytokines. In diabetes, it has shown to improve insulin sensitivity.
Biochemical and Physiological Effects:
4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit cell proliferation, and induce apoptosis. It has also been shown to improve glucose metabolism and reduce inflammation.
実験室実験の利点と制限
The advantages of using 4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzoic acid in lab experiments include its low toxicity, high solubility, and ease of synthesis. However, its limitations include its instability under certain conditions and its potential to interact with other compounds.
将来の方向性
There are several future directions for the research of 4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzoic acid. One potential direction is to study its potential use as a fluorescent probe for detecting metal ions. Another potential direction is to study its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential interactions with other compounds.
In conclusion, 4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzoic acid is a promising compound that has shown potential applications in various fields. Its synthesis method is relatively straightforward, and it has been extensively studied for its potential use in cancer treatment, inflammation, and diabetes. Further research is needed to fully understand its mechanism of action and potential applications in other fields.
合成法
The synthesis of 4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzoic acid involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with benzyl chloroformate in the presence of a base. The reaction results in the formation of the desired product, which can be further purified using various techniques such as column chromatography.
科学的研究の応用
4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzoic acid has been studied extensively for its potential applications in various fields. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and diabetes. It has also been studied for its potential use as a fluorescent probe for detecting metal ions.
特性
IUPAC Name |
4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7-12-13-10(16-7)6-8-2-4-9(5-3-8)11(14)15/h2-5H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWWGXKBQRUWTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-chloro-5-(5-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5817450.png)


![2-[(2-anilino-2-oxoethyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5817480.png)





![N-(2,4-difluorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5817512.png)
![N-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1,3-benzothiazol-2-amine](/img/structure/B5817514.png)

![diisopropyl 5-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate](/img/structure/B5817531.png)
![4-bromo-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817535.png)